molecular formula C23H28N2O3 B2703456 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide CAS No. 921566-85-0

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide

Cat. No. B2703456
CAS RN: 921566-85-0
M. Wt: 380.488
InChI Key: DCNZIWCVVQQLMD-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
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Scientific Research Applications

Chemistry of Cyclic Aminooxycarbenes

The study on cyclic aminooxycarbenes by Couture and Warkentin (1997) provides insight into the chemistry underlying compounds with structures related to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide. The research focuses on the reactions of oxazolidin-2-ylidenes and their derivatives, highlighting the potential for these structures in the synthesis of spiro-fused hydantoins and 2-oxazolines, which are relevant in pharmaceutical chemistry and materials science. The findings suggest the versatility of cyclic aminooxycarbenes in creating novel compounds with potential therapeutic applications (Couture & Warkentin, 1997).

Synthesis and Structural Studies

Petrovskii et al. (2017) described the synthesis, crystal structure, and photophysical properties of a novel fused oxazapolycyclic skeleton, which could be analogous to the complex structure of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide. Their work demonstrates the application of such structures in the development of materials with unique optical properties, offering insights into the potential use of similar compounds in organic electronics and photonics (Petrovskii et al., 2017).

Benzimidazole Fused-1,4-Oxazepines

The synthesis and characterization of benzimidazole-tethered oxazepine heterocyclic hybrids by Almansour et al. (2016) provide an example of how the core structure in N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide might be utilized in creating compounds with potential biological activity. Their research highlights the molecular structure analysis and theoretical studies on the electronic properties of these compounds, indicating their potential in medicinal chemistry for developing new therapeutic agents (Almansour et al., 2016).

Antileukemic Benzothiazole Derivatives

Prasanna et al. (2010) explored the synthesis and evaluation of benzothiazole derivatives for their antileukemic properties. Although not directly related to the exact chemical structure of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide, this research illustrates the broader context of heterocyclic chemistry in drug discovery. The study provides valuable insights into how modifications to heterocyclic structures can lead to significant biological activities, potentially guiding future research on similar compounds (Prasanna et al., 2010).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-4-14-25-19-12-11-18(15-20(19)28-16-23(2,3)22(25)27)24-21(26)13-10-17-8-6-5-7-9-17/h5-9,11-12,15H,4,10,13-14,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNZIWCVVQQLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide

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